Triphenylene
Overview
Description
Triphenylene is a polycyclic aromatic hydrocarbon consisting of four fused benzene rings arranged in a large angular system. It is a discotic molecule, which means it tends to form a disc-like shape and is known for its ability to form columnar liquid crystalline phases. This property is particularly useful in the field of materials science, where triphenylene derivatives are explored for their potential applications in electronic devices and other advanced materials.
Synthesis Analysis
The synthesis of triphenylene and its derivatives has been a subject of interest due to their potential applications. A novel approach for the synthesis of triphenylene involves palladium-catalyzed coupling of 2-iodobiphenyls and iodobenzenes, which allows for the creation of various unsymmetrically functionalized triphenylenes . This method is characterized by high atom- and step-economy, utilizing readily available starting materials. Additionally, triphenylene-perylene-triphenylene triad structures have been synthesized using versatile triphenylene intermediates, which can be used to dope columnar triphenylene matrices with functional perylene units .
Molecular Structure Analysis
The molecular structure of triphenylene is characterized by its discotic shape, which facilitates the formation of columnar liquid crystalline phases. The substitution pattern on the central triphenylene moiety can significantly affect the thermal behavior and liquid-crystalline properties of the compounds . For instance, the introduction of a single interconnecting chain between adjacent molecules can enrich the mesophases of discotic molecules and hinder crystallization .
Chemical Reactions Analysis
Triphenylene derivatives can undergo various chemical reactions to modify their properties. For example, asymmetric triphenylene derivatives have been synthesized using [2+2] cycloaddition-cycloreversion click reactions, which are characterized by their photophysical and electrochemical properties . Additionally, Diels-Alder reactions have been employed to synthesize triphenylene and trinaphthylene carboximides, which exhibit high electron affinity due to the attachment of electron-withdrawing carboximide groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of triphenylene derivatives are influenced by their molecular structure and the substituents attached to the core. These compounds exhibit a range of behaviors, including aggregation-induced emission, fluorescent photopatterning, optical limiting, and explosive detection . The introduction of electron-acceptor groups in donor structures can induce an extension of the photoresponse in the visible spectral region, which is beneficial for applications such as heterojunction solar cells . Moreover, the mesomorphic properties of triphenylene-based dimers, which form a highly ordered columnar plastic phase, have been investigated, revealing that these compounds can be supercooled into a glass state while retaining their self-assembly columnar structures .
Scientific Research Applications
1. Discotic Liquid Crystalline Materials
Triphenylene derivatives are widely studied as discotic liquid crystalline (DLC) materials. They play a significant role in the development of side-chain liquid crystalline block copolymers, which have intriguing microphase-separated superstructures. These materials are relevant in various applications, including phase compensation films to improve the viewing angles of liquid crystal display devices and as charge carrier systems in electrical conduction, photoconduction, electroluminescence, photovoltaic solar cells, gas sensing, optical data storage, and other devices (Wu et al., 2013) (Kumar, 2004).
2. Electronic and Optoelectronic Properties
Triphenylene-based materials have been studied for their electronic properties. For instance, modifying the triphenylene core influences absorption properties and can reduce the singlet-triplet energy gap. These properties have been exploited in the development of phosphorescent organic light-emitting diodes (OLEDs) (Thiessen et al., 2012).
3. Astrophysical Significance
Triphenylene has a ‘fully-benzenoid’ electronic structure, which contributes to its high chemical stability. This makes it a molecule of interest in astrophysical contexts. Studies have focused on recording laboratory electronic spectra of neutral and ionized triphenylene, with implications for astronomical detection (Kofman et al., 2017).
4. Synthesis and Applications in Advanced Materials
The synthesis of triphenylenes has been explored for the development of advanced materials for organic electronic devices. Different synthetic strategies have been developed to construct functionalized coronenes using triphenylene, with potential applications in organic devices due to their good solubility and photostability (Pérez & Guitián, 2004) (Wu et al., 2012).
5. Electroluminescence and Photovoltaic Applications
Triphenylene derivatives show promise in electroluminescent and photovoltaic applications. Studies have investigated their absorption and luminescence spectra, demonstrating their potential in light-emitting diodes and solar cells (Keuker-Baumann et al., 2001).
6. Organic Field-Effect Transistors
Triphenylene-based semiconducting materials have been designed for use in organic field-effect transistors (OFETs). These materials are notable for their solubility, thermal stability, and semiconducting properties, making them suitable for OFET device fabrication (Hoang et al., 2009).
7. High-Pressure Behavior and Potential Superconductivity
Triphenylene's behavior under high pressure has been studied, revealing changes in molecular configuration and indicating potential for metallic properties and superconductivity at extremely high pressures (Zhao et al., 2016).
8. Electrochromic Applications
Triphenylene-based metal-organic frameworks (MOFs) have shown potential in electrochromic applications. These MOFs can be used to prepare thin films with fast coloring speed and high coloring efficiency, demonstrating their applicability in the electrochromic field (Ran et al., 2020).
Safety And Hazards
Triphenylene causes serious eye damage . It is very toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment such as gloves and eye protection should be worn when handling triphenylene .
Future Directions
Triphenylene-based conductive MOFs are emerging to provide additional possibilities for multifunctional electronic devices . The 2D c-MOFs have displayed great potential for multiple high-performance (opto)electronic, magnetic, and energy devices . The study of amorphous CPs (aCPs) over the past decade has raised fundamental questions about the rational design of amorphous materials, and their potential applications in areas such as catalysis and biomedicine are promising .
properties
IUPAC Name |
triphenylene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGBZMMZGDRARJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
53814-75-8 | |
Record name | Poly(triphenylene) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53814-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9059757 | |
Record name | Triphenylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder, insoluble in water; [MSDSonline] | |
Record name | Triphenylene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7868 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Triphenylene | |
CAS RN |
217-59-4 | |
Record name | Triphenylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=217-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triphenylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000217594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRIPHENYLENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57455 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Triphenylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triphenylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.385 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIPHENYLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18WX3373I0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
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